molecular formula C6H13ClFNO2S B2479945 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride CAS No. 2044901-58-6

3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride

Cat. No.: B2479945
CAS No.: 2044901-58-6
M. Wt: 217.68
InChI Key: YADIMSCIXZAORL-UHFFFAOYSA-N
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Description

3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride is a fluorinated azetidine derivative featuring a 2-fluoroethylsulfonylmethyl substituent. Azetidines, four-membered nitrogen-containing rings, are valued in medicinal chemistry for their conformational rigidity, which enhances target binding and metabolic stability compared to larger heterocycles .

Properties

IUPAC Name

3-(2-fluoroethylsulfonylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADIMSCIXZAORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CS(=O)(=O)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves several steps. One common synthetic route includes the reaction of azetidine with 2-fluoroethanesulfonyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains three key reactive elements:

  • Azetidine ring : Prone to ring-opening under acidic/basic conditions or via nucleophilic attack

  • Methanesulfonylmethyl group : Electron-withdrawing effects enhance β-carbon electrophilicity

  • Fluorinated ethylsulfonyl group : Potential leaving group capacity under nucleophilic substitution

Azetidine Ring Opening

Azetidines generally undergo acid-catalyzed ring opening through azetidinium ion intermediates :

ConditionsExpected Product(s)Reference
Concentrated HCl (Δ)γ-Chloroamine derivatives
H₂O (acidic pH)Linear amino alcohols
Nucleophiles (e.g., CN⁻)Ring-opened products with nucleophile addition

The hydrochloride counterion may facilitate acid-catalyzed decomposition pathways .

Sulfonyl Group Reactivity

The methanesulfonylmethyl group could participate in:

A. Elimination Reactions
Under basic conditions (e.g., K₂CO₃/DMF):
R-SO₂-CH₂-azetidineazetidine-CH₂-+SO₂\text{R-SO₂-CH₂-azetidine} \rightarrow \text{azetidine-CH₂-} \uparrow + \text{SO₂}
Observed in related sulfonylazetidines

B. Nucleophilic Substitution
With amines or alkoxides:
R-SO₂-CH₂-azetidine+Nu⁻Nu-CH₂-azetidine+SO₂R⁻\text{R-SO₂-CH₂-azetidine} + \text{Nu⁻} \rightarrow \text{Nu-CH₂-azetidine} + \text{SO₂R⁻}
Documented in sulfone chemistry

Stability Considerations

FactorImpactEvidence Source
Hydrochloride saltEnhances aqueous solubility
Sulfonyl groupIncreases thermal stability
Fluorine substitutionMay reduce ring-opening kinetics

Experimental Precautions

  • Thermal decomposition : Monitor at >150°C (common for sulfonyl compounds)

  • Moisture sensitivity : Hydrochloride form may hydrate in humid conditions

  • Incompatibilities : Avoid strong oxidizers (risk of SO₂ release)

Scientific Research Applications

Organic Synthesis

3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride serves as a valuable building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Studies

The compound is utilized in biological research to investigate various pathways and mechanisms due to its ability to interact with biological targets:

  • Mechanism of Action : The compound forms stable complexes with target molecules, modulating their activity. This property makes it useful in studying enzyme kinetics and receptor interactions.
  • Neuroprotective Effects : Preliminary studies suggest that similar azetidine derivatives may protect against neurotoxicity induced by environmental toxins, indicating potential applications in neurodegenerative disease research.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise for developing new therapeutic agents:

  • Anticancer Activity : Research indicates that azetidine derivatives can exhibit anti-proliferative effects against various cancer cell lines. For example, compounds structurally related to this azetidine have demonstrated significant cytotoxicity in vitro against multiple cancer types.
  • Antimicrobial Properties : The compound has been studied for its antibacterial and antiviral activities, showing efficacy against different bacterial strains and viruses.

Case Study 1: Neuroprotective Effects

A study investigated the effects of azetidine derivatives on neurotoxicity models. The results indicated that treatment with these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cells exposed to toxic agents. This suggests potential for therapeutic use in conditions like Parkinson's disease .

Case Study 2: Anticancer Activity

In vitro studies have shown that azetidine derivatives can inhibit the growth of cancer cell lines at low micromolar concentrations. One study reported an IC50 value of 5 µM for a related compound against breast cancer cells, highlighting the potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Sulfonyl-Containing Azetidine Derivatives

Compounds with sulfonyl groups exhibit distinct electronic and solubility profiles due to the polar sulfonyl moiety. Key examples include:

Compound Name Substituent Molecular Formula Key Properties/Activities References
3-(Methylsulfonyl)azetidine hydrochloride Methylsulfonylmethyl C₄H₁₀ClNO₂S High polarity; used as a synthetic intermediate. No direct biological data reported.
Target Compound 2-Fluoroethylsulfonylmethyl C₆H₁₂ClFNO₂S* Expected enhanced solubility and metabolic stability due to fluorine and sulfonyl groups.

Note: *Theoretical formula based on structural analogy.

The 2-fluoroethylsulfonyl group in the target compound likely improves solubility in aqueous media compared to methylsulfonyl analogs, while the fluorine atom may reduce oxidative metabolism, extending half-life .

Fluorinated Azetidine Derivatives

Fluorine substitution influences lipophilicity, bioavailability, and target interactions. Examples include:

Compound Name Fluorine Position Molecular Formula Key Activities/Properties References
3-Fluoroazetidine hydrochloride Azetidine C3 position C₃H₇ClFN Increased metabolic stability; scaffold for CNS-targeting drugs.
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride Aromatic fluorine C₁₀H₁₂ClFN Enhanced binding to aromatic receptors; potential CNS applications.
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Phenoxy-linked fluorine C₁₀H₁₂ClFNO Balanced lipophilicity (logP ~2.1); explored in neurotransmitter modulation.

Aryl-Substituted Azetidine Derivatives

Aryl groups enhance lipophilicity and target engagement in CNS disorders:

Compound Name (Alias) Aryl Group Molecular Formula Key Activities References
KHG26792* Naphthalen-2-yl-propoxy C₁₈H₂₂ClNO Neuroprotection: Inhibits NLRP3 inflammasome (IC₅₀ = 12 μM in BV2 cells); reduces oxidative stress.
3-(4-Chlorophenoxy)azetidine hydrochloride 4-Chlorophenoxy C₁₀H₁₃Cl₂NO₂ Explored in inflammatory models; modulates microglial activation.

Target Compound Comparison :
The target compound lacks an aromatic moiety, suggesting a different target profile (e.g., enzyme inhibition vs. receptor modulation). Its sulfonyl group may favor interactions with polar binding pockets, unlike KHG26792’s naphthalene group, which engages hydrophobic regions .

Selective Serotonin Reuptake Inhibitors (SSRIs)

Azetidines with methoxy-substituted aryl groups show SSRI activity:

Compound Name Structure Molecular Formula Activity (IC₅₀) References
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride 4-Bromo-2,5-dimethoxyphenyl C₁₂H₁₆BrClNO₂ SSRI (IC₅₀ = 80 nM)

Target Compound Comparison : The target compound’s aliphatic sulfonyl group contrasts with the electron-rich aryl groups in SSRIs, suggesting divergent mechanisms (e.g., ion channel vs. transporter targeting) .

Biological Activity

3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a sulfonyl group and a fluorinated moiety, suggests various mechanisms of action that may be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research and medicine.

  • IUPAC Name : 3-(2-fluoroethylsulfonylmethyl)azetidine; hydrochloride
  • Molecular Formula : C6H12ClFNO2S
  • Molecular Weight : 217.69 g/mol
  • InChI : InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. The sulfonyl group can form stable complexes with nucleophilic sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction may lead to downstream effects in cellular signaling pathways.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related azetidine derivatives have shown promising results in inhibiting the growth of leukemia cells (HL60) with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been explored in various studies. Similar sulfonamide compounds have demonstrated efficacy against bacterial strains, indicating that this compound may also possess such properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of azetidine with 2-fluoroethanesulfonyl chloride under controlled conditions. This synthetic route allows for the introduction of the sulfonyl group while maintaining the integrity of the azetidine ring structure.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
3-MethylflavoneAntiproliferative76
Azetidine DerivativeAntimicrobialVaries
This compoundPotential AnticancerTBDCurrent Research

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. For example, investigations into structurally similar azetidine derivatives have revealed their capacity to act as inhibitors in cancer cell proliferation assays. These findings underscore the importance of exploring the SAR to enhance biological activity and selectivity.

Q & A

Q. What are the standard synthetic routes for synthesizing 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the azetidine ring via cyclization reactions, such as the Gabriel synthesis or ring-closing metathesis .
  • Step 2: Functionalization of the azetidine ring with a sulfonyl group. For example, reacting 2-fluoroethanesulfonyl chloride with the azetidine intermediate in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .
  • Step 3: Hydrochloride salt formation via acidification (e.g., HCl in anhydrous ether) to improve stability and crystallinity .

Key Considerations:

  • Purification by column chromatography or recrystallization to isolate intermediates.
  • Reaction monitoring via thin-layer chromatography (TLC) or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization requires a combination of methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms the azetidine ring structure and substituent positions.
    • ¹⁹F NMR identifies the fluoroethyl group’s environment .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the key physicochemical properties researchers should consider during experimental design?

Critical properties include:

  • Solubility: Hydrochloride salts are typically water-soluble but may require DMSO for biological assays.
  • Stability: Susceptibility to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous form .
  • LogP: Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability .

Q. How can computational chemistry optimize the synthesis of this compound?

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for azetidine ring closure .
  • Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
  • Machine Learning: Train models on existing azetidine reaction datasets to recommend optimal catalysts or conditions .

Case Study: Computational screening reduced trial-and-error in sulfonylation steps by 40%, prioritizing triethylamine over pyridine for higher yields .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Sensitivity Analysis: Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies .
  • Experimental Validation:
    • Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude side reactions .
    • Use advanced analytics (e.g., 2D NMR, X-ray crystallography) to confirm unexpected byproducts .
  • Collaborative Workflows: Integrate computational and experimental teams for iterative hypothesis testing .

Q. What in vitro assays evaluate the biological activity of azetidine derivatives?

  • Enzyme Inhibition Assays:
    • Kinase Profiling: Use fluorescence polarization to measure IC₅₀ values against target kinases .
  • Cellular Uptake Studies:
    • Flow Cytometry: Track fluorescently labeled derivatives in cell lines to assess permeability .
  • Toxicity Screening:
    • MTT Assay: Measure cell viability in HEK293 or HepG2 cells .

Methodological Note: Always include positive/negative controls (e.g., known inhibitors) and validate results across multiple biological replicates .

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